4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine
Description
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine is a chemical compound with a unique structure that includes both sulfonyl and sulfanyl groups attached to a pyridine ring
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-5-6-15-11-10(16(4,13)14)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGYRFABIVOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents.
Sulfonylation and Sulfanylation:
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine could be explored further for its antibacterial potential .
- Anti-inflammatory Properties : Research has highlighted the potential of sulfonyl-containing compounds in modulating inflammatory pathways. The presence of the methylsulfonyl group in this compound may confer anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Neuropharmacology : The compound's structural analogs have been studied for their effects on neurotransmitter systems. Given its pyridine core, it may influence receptors associated with neurological disorders, warranting further investigation into its neuropharmacological properties .
Agricultural Applications
This compound may also find applications in agriculture as a pesticide or herbicide due to its chemical stability and potential biological activity.
- Pesticidal Activity : Compounds with similar sulfonyl and pyridine functionalities have been reported to exhibit insecticidal properties. This suggests that this compound could be evaluated for efficacy against agricultural pests .
- Plant Growth Regulation : There is emerging evidence that certain pyridine derivatives can act as growth regulators in plants. Investigating the effects of this compound on plant growth parameters could reveal its utility in enhancing crop yields or resilience .
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfonyl-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports the hypothesis that this compound may possess similar properties.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | TBD | TBD |
Case Study 2: Anti-inflammatory Activity
In vitro assays assessing the anti-inflammatory effects of related compounds showed a reduction in pro-inflammatory cytokines when treated with sulfonamide derivatives. Future studies should focus on quantifying the specific effects of the target compound.
| Treatment | Cytokine Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 45 |
| This compound | TBD |
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar compounds to 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine include other pyridine derivatives with sulfonyl and sulfanyl groups. Some examples are:
4,6-Dimethyl-3-(methylsulfonyl)pyridine: Lacks the propylsulfanyl group.
4,6-Dimethyl-2-(propylsulfanyl)pyridine: Lacks the methylsulfonyl group.
3-(Methylsulfonyl)-2-(propylsulfanyl)pyridine: Lacks the dimethyl groups on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine (CAS No. 339016-88-5) is a pyridine derivative that has garnered interest due to its potential biological activities. This compound features a unique combination of functional groups, including methyl, sulfonyl, and propylsulfanyl moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of this compound is C11H17NO2S2, with a molar mass of 259.39 g/mol. The structure includes a pyridine ring substituted with both methyl and propylsulfanyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 339016-88-5 |
| Molecular Formula | C11H17NO2S2 |
| Molar Mass | 259.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl and sulfanyl groups may facilitate binding to proteins and enzymes, potentially inhibiting their activity. This leads to alterations in cellular pathways that can result in various therapeutic effects.
Antimicrobial Activity
Research has shown that pyridine derivatives exhibit significant antimicrobial properties. The presence of the methylsulfonyl and propylsulfanyl groups in this compound may enhance its effectiveness against a range of pathogens.
Case Studies
- Antibacterial Activity : A study indicated that compounds similar to this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported around 56 μg/mL against these bacteria, suggesting potential efficacy for this compound as well .
- Antifungal Activity : The compound's structure may also confer antifungal properties. Pyridine derivatives have been noted for their ability to inhibit fungal growth in various assays, indicating that further studies on this compound could yield valuable insights into its antifungal potential .
Anticancer Properties
Emerging research suggests that pyridine derivatives can exhibit anticancer activities through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
A recent study focused on the structure-activity relationship (SAR) of similar pyridine compounds found that modifications to the sulfonyl group significantly influenced their anticancer efficacy. Compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines . Further investigations into this compound could elucidate its potential as an anticancer agent.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing sulfonyl and sulfanyl substituents into pyridine derivatives like 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfanyl)pyridine?
- Methodology : Utilize regioselective thiophilic addition reactions with dithio esters and organolithium reagents under controlled conditions (e.g., THF solvent, −78°C to room temperature). Post-synthetic oxidation of sulfanyl to sulfonyl groups can be achieved using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). Purification via column chromatography and structural validation by , , and IR spectroscopy is critical .
Q. How can spectroscopic techniques (UV/Vis, NMR) characterize the electronic and steric effects of methylsulfonyl and propylsulfanyl groups in this compound?
- Methodology :
- UV/Vis : Analyze solvatochromic shifts in polar vs. nonpolar solvents to assess substituent-induced electronic perturbations (e.g., bathochromic shifts indicate increased conjugation) .
- NMR : coupling patterns and chemical shifts reveal steric hindrance from methyl groups and sulfur-related deshielding effects .
Q. What in vitro assays are suitable for preliminary evaluation of CYP1B1 inhibition by this compound?
- Methodology : Employ ethoxyresorufin-O-deethylase (EROD) assays in CYP1B1-expressing cell lines (e.g., MCF-7). Compare IC values against reference inhibitors like α-naphthoflavone. Structural analogs suggest that C2-substituted pyridines exhibit stronger inhibition than C3/C4 derivatives .
Advanced Research Questions
Q. How do substituent electronic properties (e.g., methylsulfonyl’s electron-withdrawing effect) influence structure-activity relationships (SAR) for enzyme inhibition?
- Methodology :
- Computational : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and quantify substituent Hammett constants (). Compare with experimental IC data to correlate electron-withdrawing capacity with inhibitory potency .
- Experimental : Synthesize analogs with varying sulfonyl/sulfanyl groups and assess activity shifts using EROD assays .
Q. What computational approaches predict the compound’s interaction with biological targets like VEGFR-2 or DNA?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses with VEGFR-2 kinase (PDB: 4AG8). Prioritize interactions with hinge-region residues (e.g., Cys919) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of DNA-compound complexes in acidic media, focusing on cationic pyridine derivatives’ stabilization of duplex DNA .
Q. How can electrochemical methods and DFT elucidate this compound’s corrosion inhibition mechanisms on metal surfaces?
- Methodology :
- Electrochemical : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl. Calculate inhibition efficiency () and compare adsorption isotherms (Langmuir vs. Temkin) .
- DFT : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron donation/acceptance sites. High HOMO density on sulfur atoms suggests strong adsorption onto Fe surfaces .
Q. What biophysical techniques validate interactions between this compound and DNA under acidic conditions?
- Methodology :
- Circular Dichroism (CD) : Monitor changes in DNA’s B-form conformation upon compound addition at pH 4.0–5.0. Pyridine derivatives stabilize DNA via cationic charge-shielding .
- Fluorescence Titration : Use ethidium bromide displacement assays to quantify binding constants () .
Contradictions and Gaps in Literature
- Metabolic Stability vs. Bioactivity : reports high CYP1B1 inhibition (IC) but does not address whether methylsulfonyl groups enhance metabolic stability in vivo. Further PK/PD studies are needed .
- Solvent Effects on Spectroscopy : While highlights solvent polarity’s impact on UV/Vis spectra, the role of sulfonyl/sulfanyl groups in solvation dynamics remains unquantified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
